ISC-4 Exhibits Superior Apoptotic Potency Relative to Its Sulfur Analog PBITC in Prostate Cancer Cells
In direct comparative assays using LNCaP prostate cancer cells, ISC-4 demonstrates markedly greater apoptosis induction than its sulfur analog phenylbutyl isothiocyanate (PBITC). This enhanced activity occurs without suppression of AKT Ser473 phosphorylation, indicating a distinct mechanism from canonical Akt inhibition that is uniquely enabled by selenium substitution [1].
| Evidence Dimension | Apoptosis induction potency |
|---|---|
| Target Compound Data | ISC-4 induced significantly higher apoptosis levels across tested concentrations |
| Comparator Or Baseline | Phenylbutyl isothiocyanate (PBITC) exhibited lower apoptosis induction |
| Quantified Difference | ISC-4 was more potent at inducing apoptosis than PBITC (statistically significant difference, p-value not explicitly provided in abstract but stated as 'more potent') |
| Conditions | Human LNCaP prostate cancer cells; concentration- and time-dependent treatment; caspase-dependent apoptosis verified via pan-caspase inhibitor attenuation |
Why This Matters
For prostate cancer research programs, ISC-4 offers quantifiably greater apoptotic efficacy than its sulfur analog, enabling lower effective concentrations and potentially reduced off-target effects.
- [1] Wu W, et al. Phenylbutyl isoselenocyanate induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells. Mol Carcinog. 2018;57(8):1055-1069. doi:10.1002/mc.22825. View Source
